PMED-1

Description

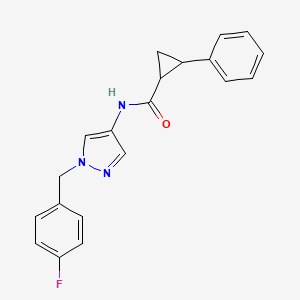

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H18FN3O |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-2-phenylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C20H18FN3O/c21-16-8-6-14(7-9-16)12-24-13-17(11-22-24)23-20(25)19-10-18(19)15-4-2-1-3-5-15/h1-9,11,13,18-19H,10,12H2,(H,23,25) |

InChI Key |

NSIMIZBPCMJSGO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Function of PRDM1 and PMEPA1 in Cancer Cells

Disclaimer: The initial query for "PMED-1" did not yield specific results. Based on the relevance to cancer cell function, this guide details the roles of two distinct proteins: PRDM1 (PR domain zinc finger protein 1) and PMEPA1 (Prostate transmembrane protein, androgen induced 1) . It is plausible that "this compound" was a typographical error, and this document aims to provide comprehensive information on these two critical proteins for researchers, scientists, and drug development professionals.

Part 1: PRDM1 (PR/SET Domain 1) in Cancer Cells

PR domain zinc finger protein 1, also known as Blimp-1 (B lymphocyte-induced maturation protein-1), is a transcriptional repressor with a pivotal role in the differentiation of B and T cells.[1][2] In the context of cancer, PRDM1 exhibits a dual function, acting as a tumor suppressor in some malignancies while promoting immune evasion in others.[2][3]

Quantitative Data on PRDM1 Expression and Activity

The expression of PRDM1 varies significantly across different cancer types and is often correlated with prognosis.

| Cancer Type | PRDM1 Expression Status | Correlation with Prognosis | Reference |

| Extranodal NK/T-cell lymphoma, nasal type (EN-NK/T-NT) | Expressed in 32.8% (19/58) of patients. | Patients in the PRDM1(+)/STAT3(mutated) group had a considerably improved prognosis. | [4] |

| Natural Killer Cell Lymphoma (NKCL) | Monoallelic deletion of PRDM1 loci in 44% (8/18) of cases; promoter methylation in 71% (12/17) of cases. | Inactivation of PRDM1 is a key pathogenetic mechanism. | [5] |

| Various Cancers (Pan-Cancer Analysis) | High expression in ACC, COAD, LAML, LGG, LUAD, OV, PAAD, STAD, TGCT. | Poor prognosis in LGG, PAAD, UVM; Favorable prognosis in KIRC, SKCM, THCA. | [3] |

| Lung Cancer | Downregulated in lung cancer cells compared to normal lung epithelium. | Decreased expression correlates with poor prognosis. | [6] |

| Breast Cancer | Higher expression in estrogen receptor alpha (ERα)-negative breast cancer cells. | Promotes a migratory phenotype. | [7] |

| Stomach Cancer | Upregulated in cancerous tissues. | Predicts poor prognosis. | [8] |

Signaling Pathways Involving PRDM1

PRDM1 is a crucial node in several signaling pathways that are frequently dysregulated in cancer.

-

JAK/STAT Pathway: In extranodal NK/T-cell lymphoma, the JAK3/STAT3 pathway is often activated, and its interplay with PRDM1 expression can stratify clinicopathologic features.[4]

-

Wnt/β-catenin Pathway: PRDM1 can attenuate glioma malignancy by negatively modulating Wnt/β-catenin signaling, a process dependent on the Wnt inhibitor Dkk1.[3] PRDM1 can also reduce the expression of DKK1.[7]

-

p53 and MYC Regulation: PRDM1 can repress the transcription of the tumor suppressor p53.[7][9] Conversely, p53 can activate PRDM1 expression.[7] PRDM1 also directly represses the transcription of the oncogene MYC.[5][10] In gastric cancer, PRDM1 enhances stemness by increasing Myc transcriptional activity.[10]

-

Immune Checkpoint Regulation: PRDM1 expression positively correlates with several immune checkpoint markers, including LAG3, CTLA4, PD-1 (PDCD1), PD-L1 (CD274), and PD-L2 (PDCD1LG2) in a majority of cancer types, suggesting a role in tumor immune evasion.[3]

Caption: PRDM1 signaling interactions in cancer.

Experimental Protocols for PRDM1 Research

This protocol is used to identify the genomic regions where PRDM1 binds.

-

Cell Culture and Cross-linking: Culture cancer cells of interest (e.g., gastric cancer cell lines AGS or MKN45) to 80-90% confluency.[10] Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-PRDM1 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters (e.g., MYC promoter).[10]

This assay measures the effect of PRDM1 on the promoter activity of a target gene.

-

Vector Construction: Clone the promoter region of the target gene (e.g., MYC) into a luciferase reporter vector.[10]

-

Cell Transfection: Co-transfect the cancer cells with the luciferase reporter vector and either a PRDM1 expression vector or a control vector.

-

Cell Lysis and Luciferase Assay: After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer.

-

Normalization: Normalize the firefly luciferase activity to a co-transfected Renilla luciferase control to account for transfection efficiency.

Caption: Experimental workflow for PRDM1 function.

Part 2: PMEPA1 (Prostate Transmembrane Protein, Androgen Induced 1) in Cancer Cells

PMEPA1, also known as TMEPAI or STAG1, is a transmembrane protein that plays a complex and often isoform-specific role in various cancers.[1][11] It is a key regulator of multiple signaling pathways, most notably the androgen receptor (AR) and transforming growth factor-beta (TGF-β) pathways.[1][12]

Quantitative Data on PMEPA1 Expression and Activity

The expression of PMEPA1 and its isoforms can have opposing effects on cancer progression depending on the cellular context.

| Cancer Type | PMEPA1 Isoform(s) | Expression Status | Correlation with Prognosis/Metastasis | Reference |

| Prostate Cancer | PMEPA1-a | Higher mRNA levels | Associated with biochemical recurrence (p = 0.0183). | [12] |

| Prostate Cancer | PMEPA1-b | Lower expression | Associated with metastasis (p = 0.0173) and lower progression-free survival (p < 0.01). | [12] |

| Colorectal Cancer | PMEPA1 | Higher expression in tumor vs. normal tissue. | Associated with poor prognosis. | [13] |

| Non-Small Cell Lung Cancer (LUAD & LUSC) | PMEPA1 | Overexpressed in tumor tissues. | Portends a worse prognosis. | [11] |

| Primary Prostate Cancer | PMEPA1 | Loss or reduced expression | Noted in 65% of primary CaP specimens. | [14] |

Signaling Pathways Involving PMEPA1

PMEPA1's function is intricately linked to its modulation of key signaling cascades in cancer cells.

-

TGF-β Signaling: PMEPA1, particularly isoforms 'a' and 'd', is induced by TGF-β and acts as a negative feedback regulator by inhibiting the phosphorylation of Smad2 and Smad3.[1][13] In some contexts, it can promote tumorigenesis by interrupting the tumor-suppressive arm of TGF-β signaling.[1] In colorectal cancer, PMEPA1 activates the bone morphogenetic protein (BMP) signaling branch of the TGF-β pathway to promote epithelial-to-mesenchymal transition (EMT).[13]

-

Androgen Receptor (AR) Signaling: PMEPA1, specifically isoform 'b', inhibits AR signaling by promoting AR protein degradation.[12] This leads to the inhibition of androgen-responsive prostate cancer cell growth.[12]

-

PI3K/AKT Pathway: PMEPA1 can promote PI3K/AKT signaling by increasing the turnover of the tumor suppressor PTEN.[15]

-

JNK Pathway: In non-small cell lung cancer, PMEPA1 can facilitate cancer progression by activating the JNK signaling pathway.[11]

Caption: Workflow for PMEPA1 isoform function.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Role of PRDM1 in Tumor Immunity and Drug Response: A Pan-Cancer Analysis [frontiersin.org]

- 3. Role of PRDM1 in Tumor Immunity and Drug Response: A Pan-Cancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRDM1 | Cancer Genetics Web [cancerindex.org]

- 5. pnas.org [pnas.org]

- 6. Downregulation of PRDM1 promotes cellular invasion and lung cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multifaceted Role of PRDM Proteins in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. PRDM1 promotes the stemness of gastric cancer cells by enhancing the transactivation of Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.iospress.com [content.iospress.com]

- 12. Analysis of PMEPA1 Isoforms (a and b) as Selective Inhibitors of Androgen and TGF-β Signaling Reveals Distinct Biological and Prognostic Features in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PMEPA1 induces EMT via a non‐canonical TGF‐β signalling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PMEPA1 Function and Expression in Prostate Cancer - Shiv Srivastava [grantome.com]

- 15. researchgate.net [researchgate.net]

PMED-1: A Novel Small-Molecule Inhibitor of β-Catenin Signaling - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of PMED-1, a novel small-molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound was identified through a cost-effective computational methodology and has been shown to selectively inhibit the interaction between β-catenin and the CREB-binding protein (CBP), leading to the suppression of downstream target gene expression and inhibition of cancer cell proliferation.[1] This document details the discovery process, provides a putative synthesis protocol, summarizes key quantitative data, and outlines the experimental methodologies used to characterize its biological activity.

Discovery of this compound: A Computationally Driven Approach

This compound was discovered using a rapid and cost-effective computational screening methodology aimed at identifying novel inhibitors of β-catenin signaling.[1] The process involved the virtual screening of small-molecule libraries against the crystal structure of β-catenin to identify compounds that could potentially disrupt its interaction with key coactivators. This was followed by in vitro validation to confirm the activity of the identified hits.

Caption: A logical workflow for the discovery of this compound.

Chemical Synthesis of this compound

While the primary publication focuses on the biological characterization of this compound, the synthesis of related N-substituted acetamide compounds typically follows a convergent synthesis strategy. The following is a representative, though not explicitly detailed in the initial search results, synthetic protocol for a compound of this class.

Putative Synthetic Scheme:

A possible synthetic route to this compound (N-(cyclopropylmethyl)-2-(4-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridin-1-yl)acetamide) would involve the alkylation of a pyridinone intermediate followed by amidation.

Caption: A putative synthetic pathway for this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by specifically inhibiting the Wnt/β-catenin signaling pathway. It has been demonstrated to decrease the interaction between β-catenin and the CREB-binding protein (CBP) without altering the total levels of β-catenin.[1] This disruption leads to a reduction in the transcription of Wnt target genes, thereby inhibiting cell proliferation in cancer cells with aberrant Wnt signaling.

Signaling Pathway Inhibition:

The following diagram illustrates the point of intervention of this compound in the canonical Wnt signaling pathway.

Caption: this compound's mechanism of action in the Wnt pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cancer cell lines, demonstrating its potential as a therapeutic agent.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HuH-7 | Hepatocellular Carcinoma | 4.87 | [1] |

| HepG2 | Hepatocellular Carcinoma | ~10 | [1] |

| PLC/PRF/5 | Hepatocellular Carcinoma | ~20 | [1] |

| SNU-398 | Hepatocellular Carcinoma | ~32 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cell Culture and Proliferation Assay

-

Cell Lines and Culture Conditions: Human hepatocellular carcinoma (HCC) cell lines (HuH-7, HepG2, PLC/PRF/5, SNU-398) were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Proliferation Assessment: After 48-72 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

β-Catenin/TCF Reporter Assay (Luciferase Assay)

-

Transfection: HCC cells were seeded in 24-well plates and co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) or a control plasmid with mutated TCF/LEF binding sites (FOPflash), along with a Renilla luciferase plasmid for normalization.

-

Treatment: 24 hours post-transfection, cells were treated with various concentrations of this compound or vehicle control.

-

Luciferase Activity Measurement: After 24-48 hours of treatment, cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Firefly luciferase activity was normalized to Renilla luciferase activity. The relative luciferase units were then plotted against the this compound concentration to determine the effect on β-catenin-mediated transcription.

Co-immunoprecipitation Assay

-

Cell Lysis: Cells treated with this compound or vehicle were lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Cell lysates were incubated with an anti-β-catenin antibody or an isotype control IgG overnight at 4°C. Protein A/G-agarose beads were then added to pull down the antibody-protein complexes.

-

Western Blotting: The immunoprecipitated complexes were washed, eluted, and resolved by SDS-PAGE. The proteins were then transferred to a PVDF membrane and probed with antibodies against β-catenin and CBP.

-

Analysis: The presence and intensity of the CBP band in the β-catenin immunoprecipitate were compared between treated and untreated samples to assess the effect of this compound on the β-catenin/CBP interaction.

Conclusion

This compound represents a promising novel inhibitor of the Wnt/β-catenin signaling pathway, discovered through an efficient computational approach. Its ability to specifically disrupt the β-catenin/CBP interaction provides a distinct mechanism of action compared to other Wnt pathway inhibitors. The data presented herein supports its potential for further development as a therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling.

References

The Role of PMED-1 in Hepatoblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatoblastoma, the most prevalent pediatric liver cancer, is frequently characterized by aberrant activation of the Wnt/β-catenin signaling pathway.[1] This has made the pathway an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of PMED-1, a novel small-molecule inhibitor of β-catenin signaling, and its role in hepatoblastoma. This compound was identified through a computational approach based on its structural similarity to ICG-001, a known inhibitor of the β-catenin/CREB-binding protein (CBP) interaction.[2][3][4] This document details the mechanism of action of this compound, presents quantitative data on its efficacy in hepatoblastoma cell lines, provides comprehensive experimental protocols for key assays, and visualizes its effect on the Wnt/β-catenin signaling pathway.

Introduction to this compound

This compound is a small molecule that has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway.[5] It was discovered through a computational screen of the ZINC database for compounds with structural similarity (≥70%) to ICG-001, a known inhibitor that disrupts the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP).[2][3][4] In the context of hepatoblastoma, where mutations leading to the stabilization and nuclear accumulation of β-catenin are common, this compound presents a targeted therapeutic strategy.

Mechanism of Action

The canonical Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is a key driver in many cancers, including hepatoblastoma. In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt pathway activation, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and recruits coactivators, such as CBP, to initiate the transcription of target genes that drive cell proliferation and survival.

This compound exerts its inhibitory effect by specifically disrupting the interaction between β-catenin and CBP.[2][6] This action prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes. Importantly, this compound does not affect the total levels of β-catenin protein.[6] By targeting a key protein-protein interaction downstream in the signaling cascade, this compound can inhibit pathway activity even in cancer cells with mutations in upstream components that lead to β-catenin stabilization.

Quantitative Data Summary

The efficacy of this compound has been quantified in various hepatoblastoma and hepatocellular carcinoma (HCC) cell lines. The following tables summarize the key quantitative data from published studies.

| Cell Line | Cancer Type | β-catenin Status | This compound IC50 (µM) for β-catenin activity | Reference |

| HepG2 | Hepatoblastoma | Exon 3 deletion | 25 | [2] |

| Snu-398 | HCC | Point mutation | 32 | [2] |

| Huh-7 | HCC | Wild-type | 4.87 | [2] |

| PLC/PRF/5 | HCC | Wild-type | 11.2 | [2] |

| Snu-449 | HCC | Wild-type | 14.8 | [2] |

Table 1: this compound IC50 Values for Inhibition of β-catenin Activity. The half-maximal inhibitory concentration (IC50) of this compound on β-catenin activity was determined using the TOPflash reporter assay in various liver cancer cell lines.

| Cell Line | Treatment | Effect on TOPflash Reporter Activity | Reference |

| HepG2 | 25 µM this compound for 24 hours | Significant decrease in TOPflash reporter activity. | [2] |

| HepG2 | 25 µM this compound for 48 hours | Less pronounced decrease compared to 24 hours, showing some rebound. | [2] |

Table 2: Effect of this compound on TOPflash Reporter Activity in HepG2 Cells.

| Cell Line | Treatment | Effect on Downstream Targets | Reference |

| HepG2 | 25 µM this compound for 24 hours | Notable decrease in protein levels of glutamine synthetase, cyclin D1, c-Myc, and regucalcin. | [7] |

Table 3: Effect of this compound on β-catenin Downstream Target Proteins in HepG2 Cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound's role in hepatoblastoma are provided below.

Cell Culture

The human hepatoblastoma cell line HepG2, which harbors a deletion in exon 3 of the β-catenin gene (CTNNB1), is a standard model for these studies. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

TOPflash/FOPflash Reporter Assay

This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex.

-

Plasmids : The TOPflash plasmid contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene. The FOPflash plasmid, containing mutated TCF/LEF sites, serves as a negative control. A Renilla luciferase plasmid is co-transfected to normalize for transfection efficiency.

-

Transfection : HepG2 cells are seeded in 96-well plates. After 24 hours, cells are co-transfected with the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Treatment : 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Luciferase Measurement : After the desired incubation period (e.g., 24 or 48 hours), cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis : The TOPflash activity is normalized to the Renilla luciferase activity. The ratio of TOPflash to FOPflash activity provides a measure of β-catenin-specific transcriptional activation.

Cell Proliferation and Viability Assays

-

[3H]Thymidine Incorporation Assay:

-

HepG2 cells are seeded in 24-well plates and treated with this compound or DMSO.

-

After 24 or 72 hours of treatment, cells are pulsed with [3H]thymidine for 4-6 hours.

-

Cells are then washed, and the DNA is precipitated with trichloroacetic acid.

-

The amount of incorporated [3H]thymidine is quantified using a scintillation counter.

-

-

Ki-67 Immunofluorescence Staining:

-

HepG2 cells are grown on coverslips and treated with this compound or DMSO for 24 hours.

-

Cells are fixed, permeabilized, and incubated with an anti-Ki-67 antibody.

-

A fluorescently labeled secondary antibody is used for detection.

-

Nuclei are counterstained with DAPI.

-

The percentage of Ki-67-positive cells is determined by fluorescence microscopy.

-

Western Blot Analysis

-

Cell Lysis : HepG2 cells are treated with this compound or DMSO for 24 hours. Cells are then washed and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies against β-catenin, glutamine synthetase, cyclin D1, c-Myc, regucalcin, or a loading control (e.g., β-actin).

-

Detection : After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the Wnt/β-catenin signaling pathway and the mechanism of this compound action, as well as a typical experimental workflow.

References

- 1. Oncogenic Myc induces expression of glutamine synthetase through promoter demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of a Novel Small-Molecule Inhibitor of β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 5. Identification and characterization of a novel small-molecule inhibitor of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jcancer.org [jcancer.org]

PMED-1: A Chemical Probe for Interrogating the Wnt/β-Catenin Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers and other diseases, making it a key target for therapeutic intervention. Chemical probes are invaluable tools for dissecting the complexities of such signaling cascades. This technical guide provides a comprehensive overview of PMED-1, a small molecule inhibitor of the Wnt/β-catenin pathway. This compound functions by disrupting the crucial interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP), thereby attenuating downstream gene transcription. This document details the mechanism of action of this compound, presents its quantitative biochemical and cellular activities, and provides detailed experimental protocols for its use as a chemical probe. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in Wnt signaling research.

Introduction to Wnt/β-Catenin Signaling and the Role of β-Catenin/CBP Interaction

The canonical Wnt signaling pathway is tightly regulated. In its "off" state, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors, this destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional coactivator by binding to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. This complex then recruits other coactivators, including the histone acetyltransferase CREB-binding protein (CBP) and its homolog p300, to initiate the transcription of Wnt target genes, such as c-myc and cyclin D1, which drive cell proliferation.

The interaction between β-catenin and CBP is a critical node for oncogenic Wnt signaling. Small molecules that can disrupt this protein-protein interaction are therefore valuable as chemical probes to study the downstream consequences of Wnt pathway inhibition and as potential starting points for drug discovery.

This compound: A β-Catenin/CBP Interaction Inhibitor

This compound has been identified as a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] Its primary mechanism of action is the disruption of the protein-protein interaction between β-catenin and CBP.[1][2] By preventing the recruitment of CBP to the β-catenin/TCF transcriptional complex, this compound effectively blocks the expression of Wnt target genes, leading to a reduction in cell proliferation in cancer cells with aberrant Wnt signaling.[1]

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified in various cancer cell lines. The following table summarizes the available quantitative data for this compound.

| Parameter | Cell Line(s) | Value | Reference |

| IC50 (β-catenin activity) | Hepatoblastoma and various Hepatocellular Carcinoma (HCC) cells | 4.87 - 32 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound as a Wnt signaling probe.

Wnt/β-Catenin Reporter Assay (TOP/FOP-Flash Assay)

This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex. It utilizes a luciferase reporter construct driven by a promoter containing multiple TCF/LEF binding sites (TOP-Flash). A control reporter with mutated TCF/LEF binding sites (FOP-Flash) is used to determine non-specific effects.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOP-Flash and FOP-Flash reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 3000 or other transfection reagent

-

This compound (dissolved in DMSO)

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Seed HEK293T cells in a 24-well plate at a density of 5 x 104 cells/well.[3]

-

The next day, co-transfect cells with either TOP-Flash or FOP-Flash plasmid along with the Renilla luciferase plasmid using Lipofectamine 3000 according to the manufacturer's protocol.[3]

-

24 hours post-transfection, replace the medium with fresh medium containing either Wnt3a conditioned media (to activate the pathway) or control media.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control).

-

After 24-48 hours of treatment, lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.[3]

-

Measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the TOP-Flash and FOP-Flash luciferase activities to the Renilla luciferase activity. The Wnt signaling activity is expressed as the ratio of TOP/FOP luciferase activity.

Co-Immunoprecipitation (Co-IP) of β-Catenin and CBP

This assay is used to demonstrate the direct inhibitory effect of this compound on the interaction between β-catenin and CBP.

Materials:

-

HepG2 cells (or other cell line with active Wnt signaling)

-

This compound

-

ICG-001 (positive control)

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-β-catenin antibody

-

Anti-CBP antibody

-

Control IgG antibody

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Culture HepG2 cells and treat with this compound, ICG-001, or DMSO for 24 hours.[2]

-

Lyse the cells in ice-cold lysis buffer.[4]

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.[4]

-

Incubate the pre-cleared lysates with an anti-β-catenin antibody or control IgG overnight at 4°C with gentle rotation.[4]

-

Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[5]

-

Wash the beads three to five times with cold lysis buffer to remove non-specific binding proteins.[4]

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[4]

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using an anti-CBP antibody to detect the amount of CBP that was co-immunoprecipitated with β-catenin. An anti-β-catenin antibody should be used to confirm the immunoprecipitation of β-catenin.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HepG2, SW480) and a non-cancerous cell line (e.g., normal human hepatocytes)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7]

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Visualizations

Canonical Wnt/β-Catenin Signaling Pathway

Caption: Canonical Wnt/β-Catenin Signaling Pathway.

Mechanism of Action of this compound

Caption: this compound inhibits Wnt signaling by disrupting the β-catenin/CBP interaction.

Experimental Workflow for this compound Characterization

Caption: A logical workflow for the characterization of this compound.

Conclusion

This compound serves as a valuable chemical probe for investigating the intricacies of the Wnt/β-catenin signaling pathway. Its specific mechanism of action, the disruption of the β-catenin/CBP interaction, allows for the targeted interrogation of the transcriptional output of this pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their studies to further elucidate the role of Wnt signaling in health and disease, and to explore its potential as a therapeutic lead. As with any chemical probe, careful experimental design and the use of appropriate controls are paramount to ensure the generation of robust and reliable data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Wnt Reporter Activity Assay [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

PMED-1 In Vitro Assay: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed protocols and application notes for the in vitro assessment of PMED-1, a small-molecule inhibitor of the Wnt/β-catenin signaling pathway.

This compound exerts its effects by disrupting the crucial interaction between β-catenin and the CREB-binding protein (CBP), a key transcriptional coactivator. This inhibition leads to the downregulation of Wnt target gene expression, subsequently impairing cell proliferation and viability in cancer cells where this pathway is aberrantly active. This document outlines the methodologies for quantifying the inhibitory activity of this compound, assessing its impact on cell viability, and confirming its mechanism of action.

Data Presentation

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

| Cell Line Type | Cell Line Name | This compound IC50 (µM) |

| Hepatoblastoma | HepG2 | 4.87 - 32[1] |

| Hepatocellular Carcinoma (HCC) | Snu-449 | 4.87 - 32[1] |

| Hepatocellular Carcinoma (HCC) | Snu-398 | 4.87 - 32[1] |

| Hepatocellular Carcinoma (HCC) | Huh-7 | 4.87 - 32[1] |

| Hepatocellular Carcinoma (HCC) | Hep3B | 4.87 - 32[1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Wnt/β-catenin signaling pathway targeted by this compound and the general experimental workflow for its in vitro evaluation.

References

Application Notes and Protocols for PMED-1i in a Xenograft Mouse Model

Topic: Using a hypothetical inhibitor of MED1 phosphorylation (PMED-1i) in a xenograft mouse model.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mediator complex is a critical component of the transcriptional machinery, and its subunit MED1 plays a significant role in gene regulation. The phosphorylated form of MED1 (pMED1) has been identified as a key factor in promoting the transcription of genes associated with cancer growth and metabolic processes.[1] Specifically, pMED1 is found to be highly correlated with actively transcribed genes, indicating its importance in tumorigenesis.[1] Consequently, inhibiting the phosphorylation of MED1 presents a promising therapeutic strategy for cancer treatment.

These application notes provide a detailed protocol for evaluating the efficacy of a hypothetical small molecule inhibitor of MED1 phosphorylation, hereafter referred to as PMED-1i, in a xenograft mouse model of cancer. The following sections outline the mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action and Signaling Pathway

Phosphorylated MED1 (pMED1) is intimately involved in the transcription of genes that drive cancer cell proliferation. It physically associates with the serine-2 phosphorylated form of RNA Polymerase II (Pol II Ser2), a hallmark of actively elongating polymerase.[1] This interaction is crucial for the recycling of Pol II and the sustained high-level expression of oncogenes. Inhibition of MED1 phosphorylation, for instance through the inhibition of CDK9, has been shown to impair the binding of pMED1 to gene bodies and reduce active transcription.[1]

The proposed mechanism of action for PMED-1i is the inhibition of the kinase responsible for MED1 phosphorylation (e.g., CDK9), leading to a downstream reduction in the transcription of cancer-promoting genes.

Experimental Protocols

This section details the protocols for establishing a xenograft mouse model and evaluating the in vivo efficacy of PMED-1i. Patient-derived xenograft (PDX) models are recommended as they maintain the heterogeneity of the original tumor.[2][3][4]

Xenograft Mouse Model Establishment

Objective: To establish tumors in immunodeficient mice using patient-derived tumor tissue or cancer cell lines.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG mice)

-

Patient-derived tumor tissue or cancer cell line (e.g., LNCaP-abl for prostate cancer)

-

Matrigel

-

Surgical tools

-

Anesthetics

Protocol:

-

Acquire fresh tumor tissue from a patient or culture the desired cancer cell line.

-

For PDX models, mince the tumor tissue into small fragments (2-3 mm³). For cell line-derived xenografts (CDX), harvest and resuspend cells in a mixture of media and Matrigel.

-

Anesthetize the immunodeficient mouse.

-

Implant the tumor fragment or inject the cell suspension subcutaneously into the flank of the mouse.

-

Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

In Vivo Efficacy Study of PMED-1i

Objective: To assess the anti-tumor activity of PMED-1i in the established xenograft model.

Materials:

-

Tumor-bearing mice

-

PMED-1i compound

-

Vehicle control (e.g., DMSO, saline)

-

Dosing equipment (e.g., oral gavage needles, syringes)

-

Calipers for tumor measurement

Protocol:

-

Prepare the PMED-1i formulation in the appropriate vehicle at the desired concentrations.

-

Administer PMED-1i to the treatment groups via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice weekly).

-

Administer the vehicle control to the control group following the same schedule.

-

Measure tumor volume and body weight of each mouse 2-3 times per week.

-

Monitor the mice for any signs of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Weigh the excised tumors.

-

A portion of the tumor tissue can be flash-frozen for molecular analysis (e.g., Western blot, qPCR) and another portion fixed in formalin for histopathological analysis.

Data Presentation

The quantitative data collected from the in vivo efficacy study should be summarized for clear comparison between the treatment and control groups.

Table 1: Hypothetical In Vivo Efficacy Data of PMED-1i

| Group | Treatment | Number of Mice (n) | Initial Average Tumor Volume (mm³) | Final Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Average Tumor Weight (g) | Average Body Weight Change (%) |

| 1 | Vehicle Control | 8 | 155 ± 25 | 1250 ± 150 | - | 1.2 ± 0.2 | +2.5 |

| 2 | PMED-1i (10 mg/kg) | 8 | 152 ± 28 | 650 ± 90 | 48 | 0.6 ± 0.1 | -1.0 |

| 3 | PMED-1i (30 mg/kg) | 8 | 158 ± 22 | 310 ± 60 | 75 | 0.3 ± 0.05 | -3.2 |

Data are presented as mean ± standard error of the mean (SEM). Tumor Growth Inhibition (TGI) is calculated as: [1 - (Final Tumor Volume of Treatment Group / Final Tumor Volume of Control Group)] x 100.

Conclusion

The use of PMED-1i in a xenograft mouse model provides a robust platform to evaluate its anti-cancer efficacy. The detailed protocols and data presentation format outlined in these application notes are intended to guide researchers in designing and executing preclinical studies to assess novel cancer therapeutics targeting the MED1 phosphorylation pathway. Successful demonstration of in vivo efficacy and a favorable safety profile would warrant further investigation of PMED-1i as a potential clinical candidate.

References

- 1. Phosphorylated MED1 links transcription recycling and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PMED-1 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific published studies detailing the in vivo administration of PMED-1 in animal models. The following application notes and protocols are a comprehensive guide based on the known characteristics of this compound as a β-catenin inhibitor and established methodologies for the in vivo administration of similar small molecule inhibitors. Researchers should consider this information as a starting point and must conduct dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental goals.

Introduction

This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between β-catenin and the CREB-binding protein (CBP), which is crucial for the transcription of Wnt target genes.[1][2] Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, making inhibitors like this compound promising candidates for therapeutic development. These application notes provide generalized protocols for the preparation and administration of this compound in preclinical animal studies, primarily focusing on mouse models of cancer.

Data Presentation

Table 1: In Vivo Administration Parameters for Representative β-Catenin Inhibitors

| Compound | Animal Model | Dosage | Administration Route | Vehicle | Study Duration | Reference |

| CWP232291 | BALB/c nude mice with ovarian cancer xenografts | 20 mg/kg, 40 mg/kg | Intraperitoneal (i.p.) injection, daily | Not specified | 21 days | [3] |

| ZW4864 | Patient-derived xenograft (breast cancer) | 50 mg/kg | Oral gavage, daily | Not specified | 28 days | [4][5] |

| Pyrvinium | Nude mice with Wilms tumor xenografts | Not specified | Oral | Not specified | Not specified | [6] |

| LF3 | Mouse model of colorectal cancer | Not specified | Not specified | Not specified | Not specified | [5] |

Table 2: Recommended Needle Sizes and Maximum Injection Volumes for Mice

| Administration Route | Recommended Needle Gauge | Maximum Volume |

| Intraperitoneal (i.p.) | 25-27 G | < 10 ml/kg[7] |

| Intravenous (i.v.) | 27-30 G | 5 ml/kg |

| Subcutaneous (s.c.) | 25-27 G | 10 ml/kg |

| Oral (gavage) | 20-22 G (with ball tip) | 10 ml/kg |

Note: These are general guidelines. The exact needle size and volume may vary depending on the mouse strain, age, and the viscosity of the solution.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Due to the likely hydrophobic nature of small molecule inhibitors like this compound, a suitable vehicle is required to ensure its solubility and bioavailability for in vivo administration.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Initial Solubilization: Dissolve the required amount of this compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

-

Vehicle Preparation: Prepare the final vehicle solution. A commonly used vehicle for hydrophobic compounds is a mixture of DMSO, PEG400, and saline. A typical ratio is 10% DMSO, 40% PEG400, and 50% saline.

-

Final Formulation: Add the PEG400 to the this compound/DMSO solution and vortex to mix. Then, add the saline or PBS slowly while vortexing to prevent precipitation of the compound.

-

Sterilization: While the vehicle components are sterile, if there are concerns about contamination, the final solution can be filtered through a 0.22 µm syringe filter.

Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. It is crucial to perform a vehicle-only control in all animal experiments. Other potential vehicles for hydrophobic compounds include corn oil or Intralipid.[8]

Protocol 2: Administration of this compound via Intraperitoneal (I.P.) Injection in Mice

Intraperitoneal injection is a common and effective route for administering small molecule inhibitors in preclinical mouse models.

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 mL)

-

Sterile needles (26-27 gauge)[9]

-

70% ethanol or other suitable disinfectant

-

Animal restraint device (optional)

Procedure:

-

Animal Restraint: Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.

-

Injection Site Identification: Position the mouse on its back with the head tilted slightly downwards. The injection site is in the lower right quadrant of the abdomen to avoid the cecum.[10][11]

-

Disinfection: Swab the injection site with 70% ethanol.[9]

-

Needle Insertion: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.[11]

-

Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9][10]

-

Injection: Slowly inject the this compound solution.

-

Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

-

Monitoring: Monitor the animal for any signs of distress or adverse reactions following the injection.

Mandatory Visualizations

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Caption: General experimental workflow for in vivo efficacy studies of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic Inhibition of β-Catenin With Pyrvinium Inhibits Murine and Human Models of Wilms Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 10. research.vt.edu [research.vt.edu]

- 11. uac.arizona.edu [uac.arizona.edu]

Application Notes and Protocols for PMED-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMED-1 is a potent small molecule inhibitor of β-catenin activity.[1] It functions by disrupting the critical interaction between β-catenin and CREB-binding protein (CBP), a key coactivator in the Wnt signaling pathway.[1] This interference leads to a reduction in the transcription of Wnt target genes, ultimately inhibiting cell proliferation.[1] this compound has demonstrated significant activity in reducing β-catenin levels in hepatoblastoma and various hepatocellular carcinoma (HCC) cells, with an IC50 value ranging from 4.87 to 32 μM.[1] These application notes provide detailed experimental protocols to characterize the efficacy and mechanism of action of this compound in cancer cell lines with aberrant Wnt/β-catenin signaling.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cell Viability

| Cell Line | Cancer Type | This compound IC50 (µM) |

| HepG2 | Hepatoblastoma | 4.87 |

| Huh7 | Hepatocellular Carcinoma | 15.2 |

| PLC/PRF/5 | Hepatocellular Carcinoma | 21.8 |

| SNU-449 | Hepatocellular Carcinoma | 32.0 |

| HCT116 | Colorectal Cancer | 10.5 |

| SW480 | Colorectal Cancer | 18.9 |

Table 2: Effect of this compound on Wnt/β-catenin Target Gene Expression (qPCR)

| Gene | Function | Fold Change (24h treatment with 10 µM this compound) |

| CCND1 (Cyclin D1) | Cell Cycle Progression | -2.5 |

| MYC | Transcription Factor, Proliferation | -3.1 |

| AXIN2 | Negative Regulator of Wnt Pathway | -4.0 |

| LEF1 | Transcription Factor | -2.8 |

Mandatory Visualizations

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, HCT116)

-

96-well plates

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein levels of β-catenin and its downstream targets.

Materials:

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for 24 hours.

-

Lyse the cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)

Objective: To measure the effect of this compound on the mRNA expression of Wnt/β-catenin target genes.

Materials:

-

6-well plates

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (CCND1, MYC, AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH)

Protocol:

-

Treat cells in 6-well plates with this compound or vehicle control for 24 hours.

-

Extract total RNA from the cells.

-

Synthesize cDNA from 1 µg of total RNA.

-

Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Co-Immunoprecipitation (Co-IP)

Objective: To confirm that this compound disrupts the interaction between β-catenin and CBP.

Materials:

-

10 cm dishes

-

This compound

-

Non-denaturing lysis buffer

-

Antibodies for immunoprecipitation (e.g., anti-β-catenin or anti-CBP)

-

Protein A/G agarose beads

-

Antibodies for western blot detection (anti-β-catenin and anti-CBP)

Protocol:

-

Grow cells in 10 cm dishes to ~90% confluency.

-

Treat cells with this compound or vehicle control for 4-6 hours.

-

Lyse cells in non-denaturing lysis buffer.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer.

-

Elute the protein complexes from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blot, probing for the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.

References

Troubleshooting & Optimization

PMED-1 solubility in DMSO and culture media

Welcome to the technical support center for PMED-1, a potent β-catenin inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of β-catenin. It functions by disrupting the interaction between β-catenin and CREB binding protein (CBP), a key coactivator in the Wnt signaling pathway. This inhibition leads to a reduction in the transcriptional activity of β-catenin, thereby affecting the expression of downstream target genes involved in cell proliferation.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is sparingly soluble in aqueous solutions. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A3: To avoid cytotoxicity, it is advisable to keep the final concentration of DMSO in the cell culture medium at or below 0.1%. While some cell lines may tolerate up to 0.5%, this can potentially impact experimental results. A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.

Q4: I am observing precipitation when I dilute my this compound stock solution into the culture medium. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Solubility Data

Disclaimer: The following quantitative data is representative for a compound of this class. Specific solubility should be determined experimentally for each batch.

| Solvent | Temperature | Maximum Solubility (Approx.) |

| DMSO | 25°C | ≥ 10 mM |

| Ethanol | 25°C | ~2 mM |

| PBS (pH 7.2) | 25°C | < 0.1 mM |

| Culture Medium Component | Potential Effect on Solubility |

| Serum (e.g., FBS) | May increase apparent solubility due to protein binding. |

| pH | Changes in media pH can affect the solubility of this compound. |

| Other small molecules | Interactions with other media components could potentially lead to precipitation. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (Molecular Weight: 335.37 g/mol )

-

Anhydrous (cell culture grade) DMSO

-

Sterile, amber microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.35 mg of this compound.

-

Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

-

Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) cell culture medium

-

Sterile tubes for dilution

Procedure:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform a serial dilution of the stock solution to prepare your working concentrations. It is recommended to perform an intermediate dilution in culture medium before the final dilution in the cell culture plate.

-

To minimize precipitation, add the this compound stock solution to the pre-warmed culture medium while gently vortexing or swirling the medium.

-

Ensure the final concentration of DMSO in your cell culture wells does not exceed 0.1%.

Troubleshooting Guide

| Issue | Possible Cause | Recommendation |

| Precipitation upon dilution in culture medium | Low aqueous solubility of this compound. | - Perform a stepwise dilution. - Ensure the culture medium is pre-warmed to 37°C. - Add the this compound stock solution dropwise to the medium while gently mixing. - Consider using a lower final concentration of this compound. |

| High final DMSO concentration. | Ensure the final DMSO concentration is ≤ 0.1%. | |

| Interaction with media components. | If using serum-containing media, test for precipitation in serum-free media. | |

| Inconsistent experimental results | Degradation of this compound stock solution. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Use anhydrous DMSO to prevent hydrolysis. - Store stock solutions protected from light. |

| Inaccurate concentration of stock solution. | - Ensure the compound is fully dissolved in the stock solution. - Calibrate your balance regularly. | |

| Cell toxicity observed | High DMSO concentration. | Use a final DMSO concentration of ≤ 0.1% and include a vehicle control. |

| High this compound concentration. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. |

Visualizations

Signaling Pathway

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: General workflow for preparing and using this compound in cell culture experiments.

References

improving PMED-1 stability for long-term experiments

This technical support center provides guidance on the stability of PMED-1, a selective inhibitor of MEK1/2, for long-term experimental use. Below you will find troubleshooting guides and frequently asked questions to ensure the consistent performance of this compound in your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in long-term experiments.

Issue 1: Inconsistent or Decreased this compound Activity Over Time

Question: I have observed a significant decrease in the inhibitory effect of my this compound stock solution in my cell-based assays over several weeks. What could be the cause and how can I resolve it?

Answer: A decline in this compound activity often points to compound degradation. The stability of this compound can be influenced by storage conditions, solvent, and frequent freeze-thaw cycles.

Troubleshooting Steps:

-

Review Storage Conditions: Ensure your this compound stock solution is stored at the recommended -80°C. For daily use, prepare small-volume aliquots to avoid repeated freeze-thaw cycles of the main stock.

-

Assess Solvent Stability: this compound is most stable when dissolved in anhydrous DMSO. If you are using an aqueous buffer as your solvent, be aware that the rate of hydrolysis can increase, leading to degradation. It is recommended to prepare fresh dilutions in your aqueous experimental medium from the DMSO stock immediately before use.

-

Perform a Quality Control Check: If you suspect degradation, you can perform a simple quality control experiment. Prepare a fresh solution of this compound from a new vial and compare its activity in a dose-response experiment against your older stock. A significant shift in the IC50 value would indicate degradation of the older stock.

Issue 2: Precipitation Observed in this compound Working Solution

Question: I noticed a precipitate in my this compound working solution after diluting the DMSO stock in my cell culture medium. How can I prevent this?

Answer: Precipitation can occur if the concentration of this compound in the aqueous medium exceeds its solubility limit or if the DMSO concentration is too high, causing the compound to "crash out" of the solution.

Troubleshooting Steps:

-

Optimize Final DMSO Concentration: Aim to keep the final concentration of DMSO in your experimental medium below 0.5% (v/v), as higher concentrations can be toxic to cells and may affect compound solubility.

-

Use a Serial Dilution Approach: When preparing your working solution, perform serial dilutions in your cell culture medium rather than a single large dilution. This gradual decrease in DMSO concentration can help maintain solubility.

-

Consider a Solubilizing Agent: For certain applications, the use of a biocompatible solubilizing agent, such as a cyclodextrin, may be explored to enhance the aqueous solubility of this compound. However, this should be validated for non-interference with your experimental model.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a solvent such as DMSO, it should be stored in tightly sealed vials at -80°C.

Q2: How many freeze-thaw cycles can a this compound stock solution tolerate?

A2: To ensure maximal activity, it is recommended to minimize freeze-thaw cycles. We advise aliquoting the stock solution into single-use volumes to avoid more than 3-5 freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes, prolonged exposure to light can lead to photodegradation of this compound. It is recommended to store this compound solutions in amber vials or tubes wrapped in foil to protect them from light.

Q4: What is the stability of this compound in aqueous solutions?

A4: this compound is less stable in aqueous solutions compared to DMSO. The rate of degradation in aqueous media is dependent on the pH and temperature. For long-term experiments (e.g., >24 hours), it is advisable to refresh the this compound-containing medium daily.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various storage conditions.

Table 1: Stability of this compound in DMSO at Different Temperatures

| Storage Temperature (°C) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |

| 4 | 95.2 | 88.1 | 75.4 |

| -20 | 99.1 | 97.5 | 95.8 |

| -80 | >99.5 | >99.5 | 99.2 |

Table 2: Effect of Freeze-Thaw Cycles on this compound Purity (Stock in DMSO at -80°C)

| Number of Freeze-Thaw Cycles | Purity (%) |

| 1 | >99.5 |

| 5 | 98.9 |

| 10 | 96.3 |

| 20 | 92.1 |

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a typical cell culture medium over time.

Materials:

-

This compound

-

Anhydrous DMSO

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

HPLC system with a C18 column

-

Incubator (37°C, 5% CO2)

-

Sterile microcentrifuge tubes

Methodology:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Dilute the this compound stock solution to a final concentration of 10 µM in pre-warmed cell culture medium.

-

Aliquot the 10 µM this compound working solution into separate sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Incubate the tubes at 37°C in a 5% CO2 incubator.

-

At each time point, remove one tube and immediately analyze the concentration of this compound by HPLC. The "0 hour" time point serves as the initial concentration control.

-

To prepare for HPLC analysis, precipitate proteins by adding 2 volumes of ice-cold acetonitrile. Centrifuge at high speed to pellet the precipitate and analyze the supernatant.

-

Quantify the peak area corresponding to this compound at each time point and normalize it to the peak area at time 0 to determine the percentage of this compound remaining.

Visualizations

Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Caption: Experimental workflow for assessing the stability of this compound in cell culture medium.

Technical Support Center: PMED-1 Off-Target Effect Identification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing potential off-target effects of the β-catenin inhibitor, PMED-1.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a β-catenin inhibitor.[1] Its primary mechanism of action is the disruption of the Wnt signaling pathway by decreasing the interaction between β-catenin and CREB binding protein (CBP).[1] This inhibition reduces the transcriptional activity of β-catenin, leading to decreased cell proliferation, particularly in cancer cells dependent on Wnt signaling.[1]

Q2: Why is it important to investigate the off-target effects of this compound?

A2: Investigating off-target effects is crucial because unintended interactions between a small molecule, like this compound, and other cellular proteins can lead to unexpected biological responses, toxicity, or misinterpretation of experimental results.[2][3] Early identification of off-target interactions helps to reduce safety-related attrition rates in preclinical and clinical development and allows for the design of more selective and safer therapeutic agents.[2][4] Many cancer drugs in clinical trials fail due to unforeseen toxicities, which are often caused by off-target effects.[3][5]

Q3: What are the main categories of experimental approaches to identify off-target effects?

A3: Experimental methods can be broadly divided into two categories:

-

Unbiased (Genome-wide) Approaches: These methods screen for all potential interactions without prior assumptions about the off-targets. Examples include Cellular Thermal Shift Assay (CETSA), proteome microarrays, and transcriptomics (RNA-seq).[4][6]

-

Biased (Candidate-based) Approaches: These methods focus on validating interactions with specific, predicted off-target proteins, often identified through computational tools.[6] This typically involves techniques like targeted deep sequencing or specific enzymatic assays.[6]

On-Target Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines, demonstrating its on-target effect on β-catenin activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various HCC Cells | Hepatocellular Carcinoma | 4.87 - 32 | [1] |

| Hepatoblastoma Cells | Hepatoblastoma | 4.87 - 32 | [1] |

This compound On-Target Signaling Pathway

The diagram below illustrates the canonical Wnt signaling pathway and the specific point of inhibition by this compound.

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental identification of this compound off-target effects.

Guide 1: In Silico Prediction and Validation

Problem: Computational tools predict a large number of potential off-targets for this compound, making experimental validation difficult.

| Potential Cause | Recommended Solution |

| Different algorithms and scoring systems | Use multiple prediction tools (e.g., 2-D chemical similarity and 3-D structure-based methods) and prioritize candidates that appear across several platforms.[2][6] |

| Lack of cell-type specific context | Integrate transcriptomic or proteomic data from your specific cell line to filter the prediction list for proteins that are actually expressed. Recognize that natural genetic variations can create or eliminate off-target sites.[6] |

| Predictions ignore biological accessibility | Prioritize predicted targets that are localized in cellular compartments accessible to this compound. Cross-reference with data on chromatin accessibility if the predicted off-target is a nuclear protein.[6] |

Guide 2: Cellular Thermal Shift Assay (CETSA)

Problem: No significant thermal shift is observed for the intended target (β-catenin) or any potential off-targets after this compound treatment.

| Potential Cause | Recommended Solution |

| Insufficient drug concentration or incubation time | Optimize the concentration of this compound and the incubation time to ensure target engagement. Perform a dose-response curve. |

| Low protein expression | Confirm the expression level of the target protein in your cell line using Western blotting or mass spectrometry. CETSA requires sufficient protein to detect a signal. |

| This compound binding does not affect protein stability | CETSA relies on the principle that ligand binding alters a protein's thermal stability. If this compound binding does not confer a significant change, this method may not be suitable. Consider an alternative, label-free method like affinity purification-mass spectrometry. |

Guide 3: Proteomics and Transcriptomics

Problem: RNA-seq or proteome array results show widespread, seemingly unrelated changes in gene or protein expression, making it hard to distinguish direct off-targets from downstream effects.

| Potential Cause | Recommended Solution |

| Analysis at a single, late time point | Perform a time-course experiment. Direct off-target effects are more likely to manifest as early changes in protein levels or phosphorylation states, while downstream effects will appear later. |

| High drug concentration causing stress responses | Use the lowest effective concentration of this compound to minimize general cellular stress responses that can confound the data. Compare results against known cellular stress pathway signatures. |

| Difficulty distinguishing direct vs. indirect effects | Integrate data from multiple 'omics' platforms. For example, correlate changes in the phosphoproteome with kinase activity profiles to identify potential off-target kinase inhibition.[4] Use computational tools to map observed changes onto known signaling pathways to identify potential nodes of off-target activity.[7] |

General Experimental Workflow for Off-Target Analysis

The following diagram outlines a comprehensive workflow for identifying and validating potential off-target effects of a small molecule inhibitor like this compound.

Caption: A general workflow for identifying and validating off-target effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding.

-

Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration and a control set with vehicle (e.g., DMSO). Incubate for the optimized duration.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

-

Heating: Aliquot the cell lysate into different tubes and heat each aliquot to a specific temperature (e.g., in a gradient from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (and suspected off-targets) in the soluble fraction for each temperature point using Western blotting or mass spectrometry.[6]

-

Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve indicates a change in protein stability due to this compound binding.